cis-Dimethyl cyclobutane-1,2-dicarboxylate
Overview
Description
cis-Dimethyl cyclobutane-1,2-dicarboxylate: is an organic compound with the molecular formula C₈H₁₂O₄ It is a derivative of cyclobutane, featuring two carboxylate groups in the cis configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Dimethyl cyclobutane-1,2-dicarboxylate typically involves the photodimerization of trans-cinnamic acid. This process captures a metastable crystalline solid of trans-cinnamic acid, which is then photodimerized to form the cyclobutane ring . The reaction conditions often include exposure to ultraviolet light and the presence of a suitable solvent to facilitate the dimerization process.
Industrial Production Methods: Industrial production of this compound may involve scalable synthesis methods that ensure high yield and purity. The process generally includes the photodimerization of trans-cinnamic acid followed by esterification to introduce the dimethyl groups . The reaction is carried out under controlled conditions to optimize the formation of the desired cis isomer.
Chemical Reactions Analysis
Types of Reactions: cis-Dimethyl cyclobutane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: cis-Cyclobutane-1,2-dicarboxylic acid.
Reduction: cis-Dimethyl cyclobutane-1,2-diol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
cis-Dimethyl cyclobutane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Industry: It is used in the production of materials with specific mechanical and thermal properties.
Mechanism of Action
The mechanism of action of cis-Dimethyl cyclobutane-1,2-dicarboxylate involves its interaction with various molecular targets. The compound’s carboxylate groups can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The cyclobutane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- trans-Dimethyl cyclobutane-1,2-dicarboxylate
- cis-Cyclobutane-1,2-dicarboxylic acid
- trans-Cyclobutane-1,2-dicarboxylic acid
Uniqueness: cis-Dimethyl cyclobutane-1,2-dicarboxylate is unique due to its cis configuration, which imparts distinct chemical and physical properties compared to its trans isomer. The cis configuration can influence the compound’s reactivity, stability, and interactions with other molecules .
Properties
IUPAC Name |
dimethyl (1R,2S)-cyclobutane-1,2-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-11-7(9)5-3-4-6(5)8(10)12-2/h5-6H,3-4H2,1-2H3/t5-,6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPHXFVXUXMCLE-OLQVQODUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC1C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@@H]1C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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